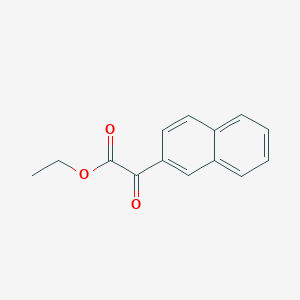

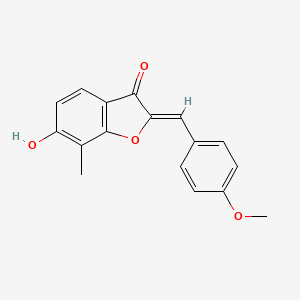

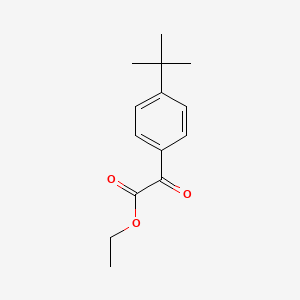

![molecular formula C12H6F3N3O2 B1301188 5-Ciano-1-[3-(trifluorometil)fenil]uracilo CAS No. 75838-24-3](/img/structure/B1301188.png)

5-Ciano-1-[3-(trifluorometil)fenil]uracilo

Descripción general

Descripción

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The compound features a cyano group at the 5-position of the uracil ring and a trifluoromethylphenyl group at the 1-position. This structure is related to various uracil derivatives that have been synthesized and studied for their biological activities, including their potential as inhibitors of enzymes like uridine phosphorylase and for incorporation into DNA .

Synthesis Analysis

The synthesis of uracil derivatives often involves the introduction of substituents at various positions on the uracil ring. For instance, the synthesis of 5-substituted uracil derivatives can be achieved through multiple steps, including halogenation, palladium-catalyzed reactions, and protection/deprotection strategies . The synthesis of 5-cyano-1-[3-(trifluoromethyl)phenyl]uracil would likely follow similar synthetic routes, with specific attention to the introduction of the cyano and trifluoromethylphenyl groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of 5-cyano-1-[3-(trifluoromethyl)phenyl]uracil would be characterized by the presence of the electron-withdrawing cyano group, which could influence the reactivity and interaction of the molecule with biological targets. The trifluoromethyl group is also known for its electron-withdrawing properties and could affect the molecule's overall electronic distribution and hydrogen bonding capabilities .

Chemical Reactions Analysis

Uracil derivatives can undergo various chemical reactions depending on the substituents present. For example, 5-cyanouracil derivatives can be hydrolyzed under acidic conditions to remove the cyano group or convert it into other functional groups such as carbamoyl or carboxy groups . Additionally, uracil derivatives with electron-withdrawing groups at the 5-position can react with amines, leading to the exchange of the N1-portion of the uracil ring with the amine moiety . These reactions are crucial for modifying the structure and properties of uracil derivatives for different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-cyano-1-[3-(trifluoromethyl)phenyl]uracil would be influenced by its functional groups. The cyano group is polar and could contribute to the compound's solubility in polar solvents. The trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The presence of these groups could also impact the compound's melting point, boiling point, and stability under various conditions. The exact properties would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Química Orgánica

El compuesto se puede utilizar en química orgánica como un tiofílico, una sustancia que puede activar lotes de donantes de tioglucósido p-tolilo a temperatura ambiente . Esta activación permite la glicosilación eficiente de varios aceptores alcohólicos, proporcionando los glicósidos deseados .

Desarrollo de Fármacos

El grupo trifluorometilo, que está presente en “5-Ciano-1-[3-(trifluorometil)fenil]uracilo”, es una característica común en muchos fármacos aprobados por la FDA . Este grupo puede contribuir a las actividades farmacológicas del fármaco, lo que hace que el compuesto sea un candidato potencial para el desarrollo de fármacos .

Actividad Insecticida

El compuesto se ha estudiado por su potencial actividad insecticida . Sin embargo, se necesita más investigación para comprender completamente su efectividad y seguridad en esta aplicación.

Investigación en Ciencias de la Vida

“this compound” se puede utilizar en la investigación en ciencias de la vida, particularmente en campos como la biología celular, la genómica y la proteómica . Se puede utilizar para estudiar los efectos del compuesto en varios procesos biológicos.

Síntesis de Enlaces Glucosídicos Biológicamente Relevantes

El compuesto se puede utilizar para la construcción estereoselectiva de algunos enlaces glucosídicos biológicamente relevantes, como se ejemplifica en los α-idosidos, α-galactoaminas, β-manósidos y β-ramnósidos .

Desarrollo de Nuevos Protocolos de Activación

La capacidad del compuesto para activar los donantes de tioglucósido p-tolilo a temperatura ambiente puede conducir al desarrollo de nuevos protocolos de activación en química orgánica .

Safety and Hazards

Safety data sheets suggest that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Mecanismo De Acción

Mode of Action

It is known that the compound is a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound may interact with its targets through a glycosylation mechanism, leading to the formation of desired glycosides .

Biochemical Pathways

The biochemical pathways affected by 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil are likely related to glycosylation, given the compound’s ability to efficiently glycosylate various alcoholic acceptors . The downstream effects of these pathways are currently unknown and require further investigation.

Result of Action

The compound’s ability to activate p-tolyl thioglycoside donors and efficiently glycosylate various alcoholic acceptors suggests that it may have significant effects at the molecular level .

Propiedades

IUPAC Name |

2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRPMKHYWNEDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371568 | |

| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

75838-24-3 | |

| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

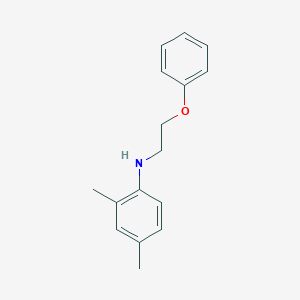

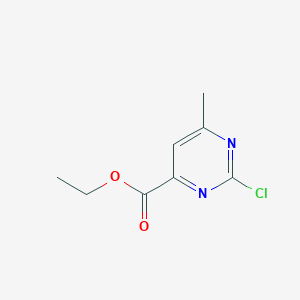

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)